

Application Notes and Protocols for (Tyr0)-C-peptide (human) in Radioimmunoassay

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Compound of Interest		
Compound Name:	(Tyr0)-C-peptide (human)	
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These application notes provide a comprehensive overview and detailed protocols for the use of **(Tyr0)-C-peptide (human)** as a standard in radioimmunoassay (RIA). C-peptide, a byproduct of insulin production, serves as a crucial biomarker for pancreatic beta-cell function.

[1] Its measurement is invaluable in diabetes research, diagnosis of insulinomas, and studies of hypoglycemia.[2] The tyrosylated form of C-peptide is specifically used for radioiodination, a necessary step for its use as a tracer in RIA.[3]

Principle of C-peptide Radioimmunoassay

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as C-peptide.[4] The assay is based on the principle of competitive binding. In the assay, a known quantity of radiolabeled C-peptide (the tracer) competes with unlabeled C-peptide (from the standard or sample) for a limited number of binding sites on a specific anti-C-peptide antibody.[4][5] The amount of radiolabeled C-peptide bound to the antibody is inversely proportional to the concentration of unlabeled C-peptide in the sample.[4] By measuring the radioactivity of the antibody-bound fraction, the concentration of C-peptide in the unknown sample can be determined by comparison to a standard curve.

Data Presentation Assay Performance Characteristics



The following table summarizes typical performance characteristics of a C-peptide RIA using (Tyr0)-C-peptide as a standard.

Parameter	Typical Value	Reference
Detection Limit (Sensitivity)	0.43 ng/mL	[2]
Standard Curve Range	0.3–18 ng/mL	[2]
ED50	8.5 ng/mL	[2]
Intra-assay Variation	< 11.5%	[2]
Inter-assay Variation	< 11.5%	[2]
Analytical Recovery	90–104%	[2]

Cross-Reactivity

The specificity of the anti-C-peptide antibody is crucial for a reliable assay. The following table shows the cross-reactivity of a typical C-peptide RIA with related hormones.

Compound	Cross-Reactivity	Reference
Proinsulin	< 4.0%	[5]
Insulin	No significant cross-reactivity	[2]
Glucagon	No significant cross-reactivity	[2]
Somatostatin	No significant cross-reactivity	[2]
Pancreatic Polypeptide	No significant cross-reactivity	[2]

Experimental Protocols Materials and Reagents

- (Tyr0)-C-peptide (human) standard
- Anti-C-peptide antibody



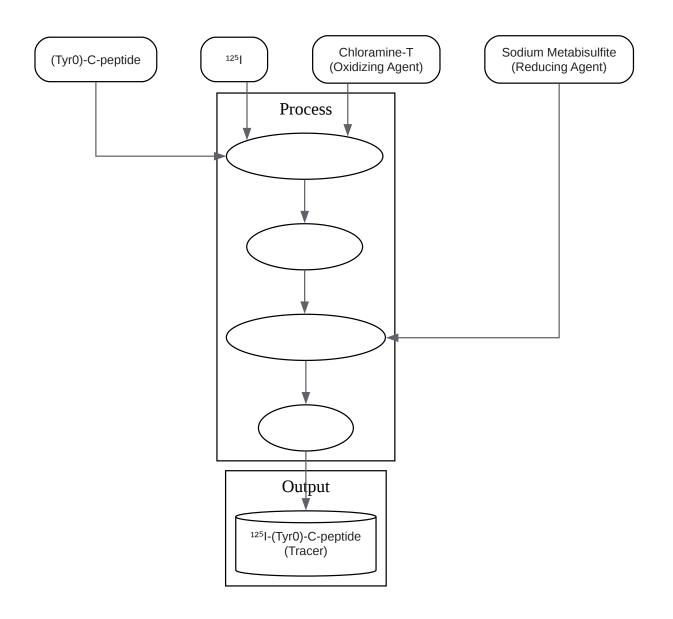
- 125 I for radiolabeling
- Chloramine-T
- · Sodium metabisulfite
- Assay buffer (e.g., 0.05M phosphate buffer, pH 7.4, containing 0.5% BSA)
- Precipitating reagent (e.g., 22% polyethylene glycol)[2]
- C-peptide free serum (for standard preparation)[6]
- Aprotinin (protease inhibitor)[5]
- Gamma counter
- Centrifuge

Radioiodination of (Tyr0)-C-peptide (Tracer Preparation)

The presence of a tyrosine residue in (Tyr0)-C-peptide allows for the incorporation of radioactive iodine (1251), which is essential for its use as a tracer in RIA. A common method for radioiodination is the Chloramine-T method.[2]

Diagram of Radioiodination Workflow





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Caption: Workflow for the radioiodination of (Tyr0)-C-peptide.

Protocol:

- Combine (Tyr0)-C-peptide, ¹²⁵I, and Chloramine-T in a reaction vessel.
- Incubate for a short period (e.g., 60 seconds) to allow for the oxidation of iodide and its incorporation into the tyrosine residue.



- Stop the reaction by adding a reducing agent, such as sodium metabisulfite.
- Purify the radiolabeled peptide from the reaction mixture to remove free ¹²⁵I and other reactants. This can be achieved using techniques like gel filtration or high-performance liquid chromatography (HPLC).

Standard Preparation

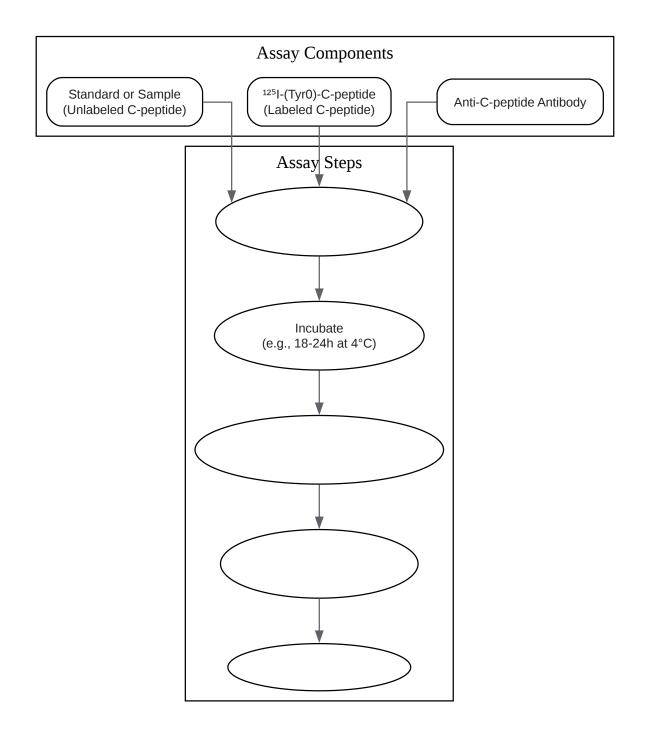
- Reconstitute the lyophilized (Tyr0)-C-peptide standard in a known volume of C-peptide-free serum or assay buffer to create a stock solution.[6]
- Perform serial dilutions of the stock solution to prepare a set of standards with concentrations covering the expected physiological range (e.g., 0.3 to 18 ng/mL).[2]

Radioimmunoassay Procedure

The following is a general protocol for a competitive RIA. Specific details may vary based on the kit manufacturer's instructions.

Diagram of Radioimmunoassay Workflow





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Caption: General workflow of a C-peptide radioimmunoassay.

Protocol:



· Assay Setup:

- Label tubes for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
- Pipette assay buffer into the NSB and B0 tubes.
- Pipette the standards and samples into their respective tubes.
- Add the ¹²⁵I-(Tyr0)-C-peptide tracer to all tubes.
- Add the anti-C-peptide antibody to all tubes except the TC and NSB tubes.
- Incubation:
 - Vortex all tubes gently and incubate for 18-24 hours at 4°C to allow for competitive binding to reach equilibrium.[2]
- Separation of Bound and Free C-peptide:
 - Add a precipitating reagent (e.g., cold polyethylene glycol) to all tubes except the TC tubes to precipitate the antibody-bound complex.[2]
 - Incubate for a short period (e.g., 20 minutes) at 4°C.
 - Centrifuge the tubes to pellet the precipitate.
 - Decant the supernatant containing the free C-peptide.
- Measurement of Radioactivity:
 - Measure the radioactivity of the pellet (bound fraction) in each tube using a gamma counter.
- Data Analysis:
 - Calculate the percentage of tracer bound for each standard and sample.



- Construct a standard curve by plotting the percentage of bound tracer against the concentration of the C-peptide standards.
- Determine the C-peptide concentration in the unknown samples by interpolating their percentage of bound tracer from the standard curve.

Specimen Collection and Handling

- Specimen Type: Serum or plasma.[7]
- Collection: Collect blood into appropriate tubes. For plasma, use tubes containing an anticoagulant like heparin.
- Protease Inhibition: To prevent degradation of C-peptide, add a protease inhibitor such as aprotinin (500 KIU/mL) to the samples.[5]
- Storage: If not assayed immediately, store samples at -20°C or lower. Avoid repeated freezethaw cycles.[6]

Conclusion

The use of **(Tyr0)-C-peptide (human)** as a standard in radioimmunoassay provides a highly sensitive and specific method for the quantification of endogenous C-peptide levels. This technique is a cornerstone in the study of insulin secretion and the pathophysiology of diabetes and other metabolic disorders. Adherence to proper experimental protocols and quality control measures is essential for obtaining accurate and reproducible results.

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